![molecular formula C8H16O4 B14277054 1,3-Propanediol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]- CAS No. 150196-31-9](/img/structure/B14277054.png)
1,3-Propanediol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanediol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]- is a chemical compound with the molecular formula C8H16O4 It is characterized by the presence of a tetrahydro-2H-pyran-2-yloxy group attached to a 1,3-propanediol backbone
Vorbereitungsmethoden
The synthesis of 1,3-Propanediol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]- typically involves the reaction of 1,3-propanediol with tetrahydro-2H-pyran-2-ol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an appropriate solvent such as methanol or dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
1,3-Propanediol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Wissenschaftliche Forschungsanwendungen
1,3-Propanediol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules and as a protecting group for alcohols in biochemical research.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1,3-Propanediol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]- involves its ability to act as a protecting group for alcohols. The tetrahydro-2H-pyran-2-yloxy group can be introduced to protect hydroxyl groups during chemical reactions and later removed under acidic conditions. This property makes it valuable in multi-step synthesis processes where selective protection and deprotection of functional groups are required .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1,3-Propanediol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]- include:
2-(Tetrahydro-2H-pyran-2-yloxy)ethanol: Similar structure but with an ethanol backbone.
Tetrahydro-2H-pyran-2-yl methanol: Contains a methanol backbone instead of 1,3-propanediol.
Tetrahydro-2H-pyran-2-yl acetate: An acetate ester with a tetrahydro-2H-pyran-2-yloxy group. The uniqueness of 1,3-Propanediol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]- lies in its specific structural arrangement, which imparts distinct chemical properties and reactivity
Eigenschaften
IUPAC Name |
2-(oxan-2-yloxy)propane-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O4/c9-5-7(6-10)12-8-3-1-2-4-11-8/h7-10H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFDEANKQYPHFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC(CO)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40469470 |
Source


|
| Record name | 1,3-Propanediol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150196-31-9 |
Source


|
| Record name | 1,3-Propanediol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
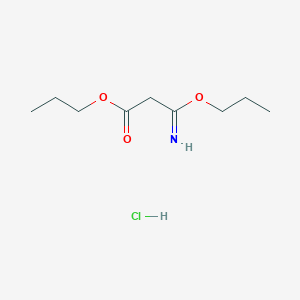
![1-Ethenyl-4-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B14276976.png)
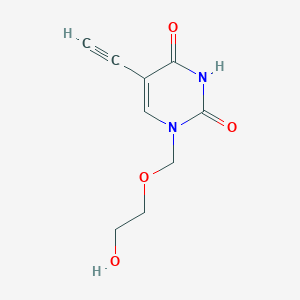
![Quinoline, 2-[2-(1,3-benzodioxol-5-yl)ethyl]-](/img/structure/B14276986.png)
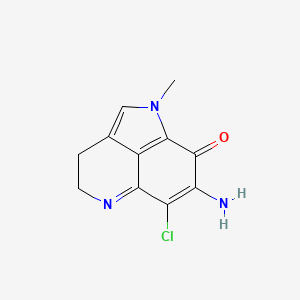
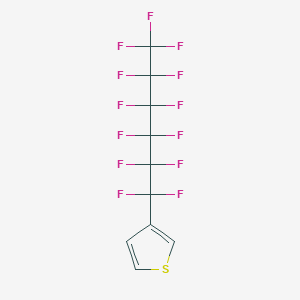

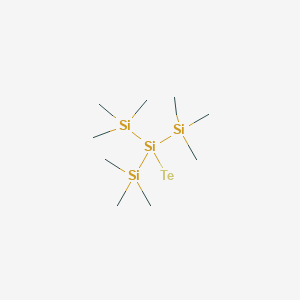


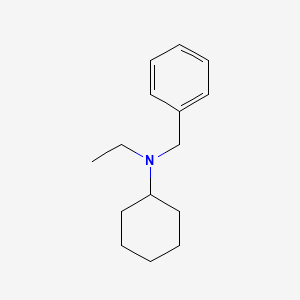
![4-[(Acetylsulfanyl)methyl]benzoic acid](/img/structure/B14277037.png)


